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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of
GSK-7975A, a potent inhibitor of Ca?* release-activated calcium (CRAC) channels, with a
specific focus on its interaction with Orail and Orai3 isoforms. This document synthesizes key
findings on its mechanism of action, inhibitory potency, and the experimental protocols used for
its characterization.

Introduction

GSK-7975A is a pyrazole-based small molecule compound identified as a selective inhibitor of
store-operated calcium entry (SOCE).[1][2] The primary channels responsible for SOCE are the
CRAC channels, with the Orai protein family (Orail, Orai2, and Orai3) forming the pore-forming
subunits.[3][4] These channels are critical for a multitude of cellular processes, including
immune responses, proliferation, and metabolic reprogramming, making them significant
targets for therapeutic intervention.[5][6] GSK-7975A serves as a crucial pharmacological tool
for investigating the physiological and pathological roles of Orai channels.[7]

Mechanism of Action

GSK-7975A functions as an inhibitor of Orai channels by acting downstream of the initial
activation steps of the SOCE pathway.[3][8] The canonical activation of Orai channels involves
the depletion of endoplasmic reticulum (ER) Ca?* stores, which is sensed by the stromal
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interaction molecule 1 (STIM1). STIM1 then oligomerizes and translocates to ER-plasma
membrane junctions where it directly interacts with and activates Orai channels.[2][3]

Experimental evidence from Foérster resonance energy transfer (FRET) microscopy indicates
that GSK-7975A does not interfere with STIM1 oligomerization or the subsequent coupling of
STIM1 to Orail.[3][8] Instead, it is proposed to act as an allosteric pore blocker, binding to a
site on the Orai channel that influences its conformation and ion permeation.[3][4] The efficacy
of GSK-7975A is dependent on the geometry of the Orai pore's selectivity filter.[3][4]
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Figure 1: Mechanism of GSK-7975A Inhibition.
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Quantitative Data on Orail and Orai3 Inhibition

The inhibitory effects of GSK-7975A on STIM1-activated Orail and Orai3 currents have been
quantified using whole-cell patch-clamp electrophysiology. The compound exhibits similar
potency towards both isoforms under these conditions.

Parameter Orail Orai3 Cell Type Notes Reference
STIM1-
ICs0 ~4.1 M ~3.8 UM HEK293 activated [3]
currents
il Suggests a
[
o ~1 ~1 HEK293 1:1 molar [3]
Coefficient ) )
interaction
STIM1-
Inhibition at o o )
Full Inhibition  Full Inhibition ~ HEK293 activated [3]
10 uM
currents

Differential Inhibition of Orai3 Currents

A key finding is that the sensitivity of Orai3 channels to GSK-7975A is dependent on their
mode of activation. While STIM1-activated Orai3 currents are potently inhibited, Orai3 channels
activated by the small molecule 2-aminoethoxydiphenyl borate (2-APB) are substantially less

sensitive.
L GSK-7975A Orai3 Current
Activation Method ] o Reference
Concentration Inhibition
STIM1-dependent 10 uM Full Inhibition [3]
2-APB (75 uM) 10 uM Ineffective [3]
2-APB (75 uM) 50 uM ~50% Inhibition [3]
2-APB (75 uM) 100 pM Full Inhibition [3]
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This approximate 10-fold decrease in sensitivity suggests that the activation mechanism
(STIM1 vs. 2-APB) may induce distinct conformational states of the Orai3 pore, thereby altering
the binding site or accessibility for GSK-7975A.[3]

Selectivity Profile
GSK-7975A demonstrates a degree of selectivity for CRAC channels, though it is not

exclusively specific to one Orai isoform.

e Orail vs. Orai3: As detailed above, GSK-7975A inhibits STIM1-activated Orail and Orai3
currents with very similar 1Cso values of approximately 4 uM.[3][9]

e Orai2: Studies in ORAI1/2/3 triple-null cells have shown that GSK-7975A at 10 uM
significantly inhibits Orai2-mediated currents, similar to its effect on Orail.[10]

o Other Channels: GSK-7975A has been screened against other ion channels. It shows a
weak inhibitory effect on L-type (Cav1.2) calcium channels (ICso of 8 M) and a more potent
inhibition of the TRPV6 channel.[2][9][11]

Experimental Protocols

The characterization of GSK-7975A's effects relies on specialized biophysical and cell imaging
techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion currents (designated as
ICRAC) flowing through Orai channels in the plasma membrane of a single cell.

e Objective: To measure STIM1-activated inward Ca?* currents mediated by Orail or Orai3
and quantify the inhibitory effect of GSK-7975A.

o Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and either
Orail or Orai3.[3]

e Recording Configuration: The whole-cell patch-clamp configuration is established.
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Store Depletion: Intracellular Ca2* stores are passively depleted by including a Ca?* chelator
like BAPTA (20 mM) in the pipette solution, which diffuses into the cell upon achieving the
whole-cell configuration. This store depletion activates STIM1 and subsequently the Orai
channels.[10]

Drug Application: Once a stable, maximal ICRAC is established, GSK-7975A is applied at
various concentrations (e.g., 0.1, 0.3, 1, 3, 10 uM) via a perfusion system to the single cell
under recording.[3]

Data Acquisition: Currents are measured in response to voltage ramps (e.g., from -100 mV
to +100 mV) applied at regular intervals (e.g., every 5 seconds) from a holding potential of O
mV. The inward current at negative potentials (e.g., -100 mV) is analyzed.[3][10]

Analysis: Concentration-response curves are generated by plotting the percentage of current
inhibition against the GSK-7975A concentration to determine the 1Cso value.[3]
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Figure 2: Patch-Clamp Experimental Workflow.

FRET Microscopy

FRET microscopy is used to study protein-protein interactions in live cells, providing insights
into whether a compound disrupts the signaling cascade upstream of channel activation.
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e Objective: To determine if GSK-7975A affects STIM1-STIM1 oligomerization or STIM1-Orail
coupling.

o Cell Preparation: HEK293 cells are co-transfected with fluorescently tagged proteins (e.g.,
STIM1-CFP and STIM1-YFP for oligomerization; STIM1-CFP and Orail-YFP for coupling).[3]

[4]
o Experimental Procedure:
o Baseline FRET efficiency is measured in resting cells.

o ER Ca?* stores are depleted using an agent like thapsigargin (2 puM) to induce STIM1
oligomerization and coupling to Orail, leading to an increase in FRET.[3]

o GSK-7975A (10 uM) is applied either before or after store depletion.

e Analysis: The FRET efficiency is monitored over time. A lack of change in the FRET signal
after the application of GSK-7975A indicates that the compound does not interfere with the
protein-protein interaction being measured.[3]

Conclusion

GSK-7975A is a potent inhibitor of Orail and Orai3-mediated CRAC currents when these
channels are activated by the canonical STIM1-dependent pathway. It exhibits similar, low-
micromolar ICso values for both isoforms, suggesting a lack of significant selectivity between
them under these conditions.[3] Its mechanism as an allosteric pore blocker that acts
downstream of STIM1-Orail coupling makes it a valuable tool for dissecting the roles of SOCE
in cellular signaling.[3][8] However, researchers should be aware of its reduced efficacy against
2-APB-activated Orai3 currents and its potential off-target effects on channels like TRPV6.[2][3]
The detailed protocols provided herein serve as a guide for the robust pharmacological
assessment of Orai channel modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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